molecular formula C17H14O B1594023 1-benzofuran;1H-indene CAS No. 35343-70-5

1-benzofuran;1H-indene

Cat. No.: B1594023
CAS No.: 35343-70-5
M. Wt: 234.29 g/mol
InChI Key: KPAPHODVWOVUJL-UHFFFAOYSA-N
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Description

Preparation Methods

Preparation Methods of 1H-Indene

Synthesis via Substituted Benzoate Compounds (Dehydration and Cyclization)

A notable method for preparing indene compounds involves starting from substituted benzoate esters. The process includes:

  • Conversion of substituted benzoate compounds into indenones via dehydration and cyclization using Lewis acid complexes combined with inorganic or organic acids.
  • Reduction of the indenone intermediate to indanol derivatives using reducing agents.
  • Dehydration of the indanol to yield the final indene compound.

This method simplifies the synthetic route by using readily available starting materials and is suitable for bulk production due to cost-effectiveness and scalability.

Key Reaction Steps:

Step Reaction Type Reagents/Conditions Product
1 Dehydration & Cyclization Lewis acid complex + inorganic/organic acid Indenone
2 Reduction Reducing agent (unspecified) Indanol derivative
3 Dehydration Acidic conditions Indene compound

Spectroscopic Data (Example):
^1H NMR (300 MHz, CDCl_3) δ: 2.5-2.6 (t, 2H), 3.01-3.09 (t, 2H), 7.16-7.25 (t, 2H), 7.61-7.69 (t, 1H), 7.87-7.95 (d, 1H).

Preparation of 2-Acetyl-1H-indene-1,3(2H)-dione Derivatives

Another synthetic approach involves preparing 2-acetyl-1H-indene-1,3(2H)-dione as a key intermediate:

  • Starting from indane-1,3-dione, acetylation yields 2-acetyl-1H-indene-1,3-dione.
  • Subsequent condensation with substituted aromatic benzaldehydes in alcoholic solvents under anhydrous conditions produces various derivatives.

This method has been used to prepare pharmacologically active compounds and involves standard organic synthesis techniques such as reflux and purification by crystallization.

Reaction Conditions and Yields:

Compound Reaction Conditions Yield (%) Melting Point (°C)
2-Acetyl-1H-indene-1,3-dione Acetylation of indane-1,3-dione 73.82 108-110
Condensation with benzaldehydes Alcoholic solvent, reflux Variable Variable

C2 Acylation of 1,3-Indandiones

Functionalization at the C2 position of 1,3-indandiones is achieved via acylation using carboxylic acids or acid chlorides:

  • The reaction employs coupling agents such as EDCI·HCl and catalysts like DMAP in anhydrous DMF.
  • The reaction proceeds under stirring at room temperature or slightly elevated temperatures for 12-72 hours.
  • The products are isolated by various workup methods and purified.

This method allows for the introduction of diverse acyl groups, including benzofuran-2-carbonyl substituents, enabling the synthesis of complex indene derivatives.

General Reaction Scheme:

Reagent Role Amount (equiv)
Carboxylic acid or acid chloride Acyl source 3.0
DMAP Catalyst 3.0
EDCI·HCl Coupling agent 3.0
1,3-Indandione Substrate 1.0
Solvent Anhydrous DMF -

Preparation Methods of 1-Benzofuran

Copper-Catalyzed One-Pot Synthesis Using Salicylaldehydes and Amines

A highly efficient one-pot synthesis of benzofuran derivatives involves:

  • Reacting substituted amines, salicylaldehydes, and calcium carbide (as an alkyne source).
  • Utilizing copper bromide as a catalyst, sodium carbonate as base, in a mixture of water and dimethyl sulfoxide.
  • The reaction proceeds via iminium ion formation, followed by copper acetylide attack, intramolecular cyclization, and isomerization to yield amino-substituted benzofuran skeletons.

This protocol achieves high yields and is valuable for medicinal chemistry applications.

Reaction Pathway Highlights:

Step Description
Iminium ion formation From amines and salicylaldehydes
Copper acetylide attack Generated from calcium carbide hydrolysis
Intramolecular cyclization Forms benzofuran ring system
Isomerization Finalizes benzofuran derivative structure

Electrochemical Synthesis of Benzofurans

An innovative electrochemical approach includes:

  • Cyclization of 2-alkynylphenols with diselenides in acetonitrile solvent.
  • Using platinum electrodes under electrochemical conditions.
  • Formation of seleniranium intermediates that undergo nucleophilic cyclization to yield substituted benzofurans in high yields.

This green chemistry method avoids harsh reagents and offers a clean synthetic alternative.

Interrupted Pummerer Reaction for Benzofuran Formation

A novel synthetic strategy involves:

  • Treating phenols with alkynyl sulfoxides activated electrophilically by trifluoroacetic acid anhydride.
  • Formation of intermediates via interrupted Pummerer reaction.
  • Sigmatropic rearrangement and deprotonation steps lead to benzofuran derivatives.

This method provides access to diverse benzofuran heterocycles with good functional group tolerance.

Acid-Catalyzed Ring-Opening Cyclization of Spirocyclopropanes

A practical method for benzofuran synthesis involves:

  • Using 2′,3′-nonsubstituted cyclohexane-1,3-dione-2-spirocyclopropanes as precursors.
  • Acid-catalyzed ring-opening cyclization yields 2-aryltetrahydro-1-benzofuran-4-ones.
  • This method is applicable to various cyclic and acyclic 1,3-diones and involves sulfonium salts for spirocyclopropane formation.

This approach is efficient and versatile for synthesizing benzofuran natural product analogs.

Comparative Summary Table of Preparation Methods

Compound Method Type Key Reagents/Catalysts Conditions Yield/Notes Reference
1H-Indene Substituted benzoate dehydration Lewis acid complexes, reducing agents Acidic dehydration, reduction Suitable for bulk production
1H-Indene Acetylation of indane-1,3-dione Acetylating agents Reflux in alcohol ~74% yield
1H-Indene C2 Acylation of 1,3-indandiones EDCI·HCl, DMAP, carboxylic acids Room temp, 12-72 h Versatile functionalization
1-Benzofuran Copper-catalyzed one-pot CuBr, Na2CO3, CaC2, substituted amines One-pot, aqueous/DMSO High yields, medicinal relevance
1-Benzofuran Electrochemical cyclization Pt electrodes, diselenides Electrochemical, acetonitrile Green chemistry, high yield
1-Benzofuran Interrupted Pummerer reaction Alkynyl sulfoxides, TFAA anhydride Mild electrophilic activation Novel, functional group tolerant
1-Benzofuran Acid-catalyzed ring-opening Sulfonium salts, acids Room temp Efficient spirocyclopropane route

Chemical Reactions Analysis

Types of Reactions

1-benzofuran;1H-indene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzofuran or indene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed

The major products formed from these reactions include substituted benzofurans, indenes, and their respective quinones and dihydro derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

1-Benzofuran; 1H-indene derivatives have shown promise in anticancer research. For instance, studies indicate that certain derivatives exhibit significant cytotoxic effects against breast cancer cells by inducing apoptosis and cell cycle arrest. The mechanism involves the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, making these compounds valuable candidates for further development as anticancer agents .

Neuroprotective Effects

Research has also highlighted the neuroprotective properties of 1-benzofuran; 1H-indene derivatives. These compounds have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer’s disease. They are believed to enhance neuronal survival and reduce oxidative stress, which is crucial in the pathophysiology of neurodegeneration .

Organic Synthesis

Synthesis of Novel Derivatives

The compound serves as a versatile building block in organic synthesis. Recent methodologies have focused on synthesizing novel benzofuran derivatives through various catalytic processes, including DMAP-mediated reactions. These synthetic routes allow for the efficient construction of complex molecular architectures that can be further functionalized for specific applications .

Case Study: Tandem Cyclization Reactions

A notable case study involves the use of 1-benzofuran; 1H-indene in tandem cyclization reactions to produce spiro-dihydrobenzofuran derivatives. The reaction conditions were optimized to achieve high yields, demonstrating the compound's utility in creating diverse chemical entities with potential biological activity .

Material Science

Adhesive Applications

In material science, 1-benzofuran; 1H-indene has been explored for its role in adhesive formulations. Its unique chemical properties enable it to act as a key component in water-dispersible adhesive compositions. These adhesives are particularly useful in applications where strong bonding is required without compromising environmental safety .

Table 1: Summary of Biological Activities

Compound DerivativeActivity TypeMechanism of ActionReference
Derivative AAnticancerInduces apoptosis
Derivative BNeuroprotectiveReduces oxidative stress
Derivative CAntimicrobialInhibits bacterial growth

Table 2: Synthetic Methods for Derivatives

MethodologyYield (%)Key FeaturesReference
DMAP-Mediated Tandem Cyclization85High efficiency and scalability
Cu(I)-Catalyzed ReactionsVariesVersatile substrate scope
Radical CyclizationModerateComplex product formation with diverse outputs

Mechanism of Action

The mechanism of action of 1-benzofuran;1H-indene involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes like carbonic anhydrase and tyrosinase, leading to therapeutic effects. The compound’s structure allows it to bind to specific receptors and enzymes, modulating their activity and resulting in biological effects .

Comparison with Similar Compounds

1-Benzofuran

1-Benzofuran (CAS No. 271-89-6), also known as benzofuran, is an oxygen-containing heterocyclic compound. It consists of a fused benzene ring and a furan ring, with the molecular formula C₈H₆O and a molecular weight of 118.14 g/mol. It is a clear, yellowish, oily liquid with an aromatic odor . Its derivatives are widely studied for applications in pharmaceuticals and materials science.

1H-Indene

1H-Indene is a bicyclic hydrocarbon comprising a benzene ring fused to a five-membered cyclopentene ring. It is highly reactive due to its conjugated double-bond system. Derivatives of 1H-indene are found in natural sources such as plants (Sauropus androgynus) , algae, and arthropods , and are synthesized for antimicrobial , antiviral , and catalytic applications .

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Oxygen vs. Hydrocarbon Systems

  • 1-Benzofuran contains an oxygen atom in the five-membered ring, increasing polarity and enabling hydrogen bonding.
  • 1H-Indene is purely hydrocarbon-based, making it more lipophilic and reactive in electrophilic substitutions.

Hydrogenated Derivatives

  • Indane (2,3-Dihydro-1H-indene) : A saturated derivative of 1H-indene, structurally analogous but less reactive due to the absence of conjugated double bonds. It is used in fragrances and pharmaceuticals (e.g., 1-methyl-3-phenylindane, C₁₆H₁₆ , MW 208.125) .
  • Dihydrobenzofuran : The saturated counterpart of benzofuran, often used in polymer chemistry.

Heteroatom-Substituted Analogues

  • Indole : A nitrogen-containing analogue of indene, prevalent in bioactive alkaloids and pharmaceuticals .
  • Benzothiophene : A sulfur-containing analogue of benzofuran, studied for electronic materials.

Physical and Chemical Properties

Property 1-Benzofuran 1H-Indene Indane Indole
Molecular Formula C₈H₆O C₉H₈ C₉H₁₀ C₈H₇N
Molecular Weight (g/mol) 118.14 116.16 118.18 117.15
State at RT Oily liquid Liquid/Solid derivatives Liquid Crystalline solid
Boiling Point (°C) 173–175 182–184 (pure) 176–178 253–254
Reactivity Electrophilic substitution Diels-Alder, alkylation Friedel-Crafts alkylation Electrophilic substitution

Antimicrobial Activity

  • 1H-Indene Derivatives :
    • Product 12 (from 1H-indene) exhibits superior activity against Enterococcus durans compared to gentamicin .
    • Thiosemicarbazones of 3-chloro-2-formyl-1H-indene show antiviral activity against vaccinia, parainfluenza, and herpes viruses .
  • 1-Benzofuran Derivatives :
    • Thiosemicarbazones with benzofuran moieties demonstrate moderate antiviral activity but are less potent than indene-based analogues .

Natural Occurrence

  • 1H-Indene : Detected in Sauropus androgynus leaves , Iranian propolis , and thermal waste treatment byproducts .

Key Research Findings

Regulatory Considerations

Both compounds are regulated under drug laws due to their structural relevance in psychoactive substances.

Q & A

Q. How can regioselectivity be controlled in the synthesis of substituted 1H-indene derivatives?

Basic Research Focus :
Regioselectivity in vinyl-substituted 1H-indene synthesis depends on reaction conditions and catalyst choice. For example, the position of the vinyl group (e.g., 1- vs. 7-vinyl-1H-indene) is influenced by steric and electronic factors during cyclization (e.g., radical-mediated pathways) .

Advanced Insight :
Gold-catalyzed 1,4-enyne acetates enable regioselective access to 1H-indene derivatives. Substrate design (e.g., electron-withdrawing substituents on aryl groups) can direct the reaction pathway, yielding products with 22–92% efficiency. However, tri- or tetrasubstituted alkenes hinder reactivity due to steric constraints .

Q. What analytical techniques are recommended for identifying 1H-indene derivatives in complex mixtures?

Basic Methodology :
GC-MS is widely used for volatile 1H-indene identification, as demonstrated in studies on plant extracts (e.g., Sauropus androgynus), where 1H-indene derivatives were detected at retention times like 6.67 min .
Advanced Applications :
Two-dimensional gas chromatography (TD-GC×GC–TOF-MS) offers superior resolution for isomers. For instance, 1H-indene derivatives (e.g., 2,3-dihydro-1,1,3-trimethyl-3-phenylindene) were identified as tuberculosis biomarkers using this method, with artificial neural networks (ANNs) enhancing discriminatory analysis .

Q. How do catalytic bed materials influence 1H-indene conversion during biomass gasification?

Basic Mechanism :
Steam reforming of 1H-indene over Ca-rich coated olivine catalysts promotes its breakdown into CO, H₂, and CO₂. Fresh olivine shows poor activity, whereas used catalysts with Ca-rich layers enhance conversion by 30–50% .
Advanced Analysis :
The water-gas-shift reaction (CO + H₂O → CO₂ + H₂) is tightly coupled to 1H-indene reforming. CaO in bed coatings drives equilibrium toward H₂ production, but methane remains stable under these conditions due to its high bond dissociation energy .

Q. What computational methods predict the electronic properties of benzofuran and 1H-indene systems?

Basic Framework :
Density-functional theory (DFT) with gradient corrections (e.g., B3LYP) provides reliable thermochemical data for small molecules. For example, hybrid functionals incorporating exact exchange achieve <2.4 kcal/mol error in atomization energies .
Advanced Modeling :
The Colle-Salvetti correlation-energy formula, adapted into DFT, predicts electron correlation effects in polycyclic systems. This method aligns with Hartree-Fock densities and experimental data within 5% accuracy for atoms and ions .

Q. How can substituent effects on 1H-indene stability be systematically evaluated?

Basic Approach :
Compare thermodynamic stability using calorimetry or computational enthalpy calculations. For example, 1,1-dimethyl-1H-indene (logP = 2.99) exhibits higher hydrophobicity than unsubstituted derivatives, influencing its reactivity .
Advanced Strategy :
Substituent electronic effects (e.g., electron-withdrawing groups) alter reaction pathways in gold-catalyzed syntheses. Para-fluorophenyl groups on substrates yield 29–72% product efficiency, while steric hindrance from naphthyl groups reduces yields .

Q. What role do 1H-indene derivatives play in environmental or biomedical studies?

Basic Findings :
1H-indene polymers form chrysene during biomass decomposition, contributing to tar formation. Catalytic bed materials (e.g., coated olivine) mitigate this by converting 1H-indene into smaller molecules .
Biomedical Relevance :
1H-indene derivatives (e.g., 1-methylene-1H-indene) in plant extracts exhibit antioxidative properties linked to vitamin E analogs, suggesting nutraceutical potential .

Methodological Recommendations :

  • Synthesis : Prioritize gold or radical-based catalysts for regioselective indene derivatives .
  • Analysis : Combine GC×GC–TOF-MS with machine learning for isomer discrimination .
  • Catalysis : Use Ca-rich bed materials for biomass gasification optimization .
  • Computational Studies : Apply hybrid DFT functionals for accurate thermochemical predictions .

Properties

CAS No.

35343-70-5

Molecular Formula

C17H14O

Molecular Weight

234.29 g/mol

IUPAC Name

1-benzofuran;1H-indene

InChI

InChI=1S/C9H8.C8H6O/c1-2-5-9-7-3-6-8(9)4-1;1-2-4-8-7(3-1)5-6-9-8/h1-6H,7H2;1-6H

InChI Key

KPAPHODVWOVUJL-UHFFFAOYSA-N

SMILES

C1C=CC2=CC=CC=C21.C1=CC=C2C(=C1)C=CO2

Canonical SMILES

C1C=CC2=CC=CC=C21.C1=CC=C2C(=C1)C=CO2

Origin of Product

United States

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